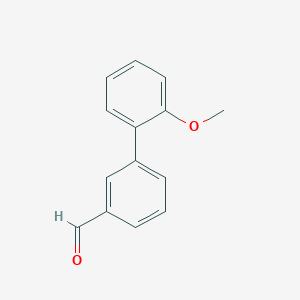

3-(2-Methoxyphenyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJZSURASXVTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374827 | |

| Record name | 3-(2-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122801-57-4 | |

| Record name | 3-(2-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122801-57-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Methoxyphenyl)benzaldehyde chemical properties

An In-depth Technical Guide to 3-(2-Methoxyphenyl)benzaldehyde: Synthesis, Properties, and Applications

Executive Summary: this compound is a biaryl aldehyde, a class of organic compounds possessing significant utility as building blocks in medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes information from established chemical principles and data on closely related analogues to provide a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals. The focus is on providing not just data, but also the mechanistic rationale behind the compound's behavior and utility.

Introduction: The Biphenyl Aldehyde Scaffold

The this compound molecule belongs to a privileged structural class that combines three key features: a biphenyl core, a versatile aldehyde functional group, and a methoxy substituent.

-

The Biphenyl Core: This motif is prevalent in pharmaceuticals and advanced materials. It provides a semi-rigid, three-dimensional scaffold that can effectively orient functional groups for interaction with biological targets. The rotational flexibility around the central C-C single bond allows the molecule to adopt various conformations, which is critical for optimizing binding affinity in drug design.

-

The Aldehyde Group: The formyl group (-CHO) is a powerful synthetic handle. Its electrophilic carbon and weakly acidic α-protons (if present) allow for a vast array of chemical transformations. It is a precursor to alcohols, carboxylic acids, amines (via reductive amination), alkenes (via Wittig-type reactions), and more complex heterocyclic systems.

-

The Methoxy Group: The -OCH₃ substituent is an electron-donating group that influences the electronic properties of its attached phenyl ring. It increases electron density at the ortho and para positions, impacting the molecule's reactivity in electrophilic substitution reactions and modulating its overall polarity and solubility.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its structure and data available in chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.25 g/mol | PubChem[1] |

| CAS Number | 188981-22-8 | PubChem[1] |

| Canonical SMILES | COC1=CC=CC=C1C2=CC(=CC=C2)C=O | PubChem[1] |

| Appearance | Predicted to be an off-white to yellow solid | Inferred from isomers[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water. | General chemical principles |

Synthesis and Manufacturing

A robust and widely applicable method for constructing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The most logical synthetic disconnection involves the palladium-catalyzed coupling of 3-formylphenylboronic acid (or a suitable boronate ester) with 2-bromoanisole.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2'-methoxybiphenyl-3-carbaldehyde: Strategies, Mechanisms, and Protocols

Executive Summary

This in-depth technical guide provides a comprehensive overview of the synthetic routes available for producing 2'-methoxybiphenyl-3-carbaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a critical analysis of the prevailing strategies, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility. We will explore two primary strategic approaches: the coupling of pre-functionalized aromatic precursors and the post-coupling functionalization of a biphenyl core. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is identified as the most robust and versatile method due to its mild conditions, exceptional functional group tolerance, and high yields. Detailed, field-proven protocols for the most effective synthetic routes are provided, alongside a comparative analysis to guide researchers in selecting the optimal strategy based on laboratory capabilities, scale, and starting material availability.

Introduction: Deconstructing the Target Molecule

2'-methoxybiphenyl-3-carbaldehyde is an unsymmetrically substituted biaryl compound. Its structure presents two key challenges for the synthetic chemist:

-

Regiocontrol: The precise placement of two different substituents (methoxy and carbaldehyde) on specific, non-equivalent positions of the two phenyl rings (2'- and 3-positions, respectively).

-

Chemoselectivity: The synthetic methods employed must be compatible with both the electron-donating methoxy group and the moderately sensitive, electron-withdrawing aldehyde functionality.

The successful synthesis of this molecule hinges on a strategy that can construct the central C-C biaryl bond while precisely controlling the regiochemistry of the substituents. This guide will dissect the most effective strategies to achieve this outcome.

Strategic Overview: A Retrosynthetic Analysis

Two logical retrosynthetic disconnections guide the potential synthetic pathways. The choice between these strategies represents the core decision in designing an efficient synthesis.

-

Strategy 1 (Preferred): This approach involves the cross-coupling of two appropriately substituted benzene rings. This is the most direct and reliable strategy as it establishes the challenging regiochemistry from the outset using commercially available or readily accessible starting materials. The key reaction is the formation of the biaryl bond, typically via a palladium-catalyzed process like the Suzuki-Miyaura coupling.[1]

-

Strategy 2 (Alternative): This strategy involves first synthesizing a substituted biphenyl intermediate (e.g., 3-bromo-2'-methoxybiphenyl) and then introducing the aldehyde group in a subsequent step. This can be advantageous if the aldehyde is incompatible with the coupling conditions, but it adds steps and may involve harsh reagents for the formylation step.

The Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl systems.[2] Its power lies in the use of organoboron reagents (boronic acids or esters), which are stable, generally non-toxic, and tolerant of a wide variety of functional groups, including aldehydes.[3]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: In the presence of a base, the organic group (Ar²) from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II) species. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

Protocol A: Coupling of 3-Bromobenzaldehyde and (2-Methoxyphenyl)boronic acid

This is arguably the most efficient route. 3-Bromobenzaldehyde is a stable, common aryl halide, and (2-methoxyphenyl)boronic acid is also widely available.

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), (2-methoxyphenyl)boronic acid (1.1-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd(OAc)₂ (1-3 mol%) and a phosphine ligand like SPhos or XPhos (2-6 mol%).

-

Reagent Addition: Add a suitable base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture. A common choice is a 3:1 to 5:1 mixture of toluene/water or dioxane/water. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2'-methoxybiphenyl-3-carbaldehyde as a pure product.[4]

| Parameter | Recommended Conditions | Rationale & Causality |

| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable pre-catalyst. Using Pd(OAc)₂ with advanced phosphine ligands can improve reaction rates and yields for challenging substrates. |

| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the more valuable aryl halide and accounts for potential homocoupling or degradation. |

| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq) | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] |

| Solvent System | Toluene/H₂O or Dioxane/H₂O | The organic solvent solubilizes the organic components, while water dissolves the base. Degassing is critical to prevent oxidation of the Pd(0) catalyst. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant degradation of the aldehyde. |

Alternative Synthetic Approaches

While Suzuki coupling is preferred, alternative strategies can be viable depending on precursor availability or specific experimental constraints.

Strategy 2: Formylation via Lithium-Halogen Exchange

This two-step approach first builds the biphenyl core and then installs the aldehyde.

This intermediate is synthesized via a Suzuki coupling between 1,3-dibromobenzene and (2-methoxyphenyl)boronic acid. Careful control of stoichiometry (using a slight excess of the dibromobenzene) can favor the mono-coupled product.

-

Setup: Dissolve 3-bromo-2'-methoxybiphenyl (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in an oven-dried, three-neck flask under an inert atmosphere (Argon).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is rapid at this temperature.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0-3.0 eq) dropwise at -78 °C. The reaction is typically instantaneous.

-

Quenching & Workup: After stirring for an additional 30 minutes, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography as described in Protocol A.

-

Why -78 °C? The aryllithium intermediate is extremely basic and reactive. Low temperatures are critical to prevent side reactions, such as reaction with the solvent (THF) or undesired intermolecular reactions.

-

Why Anhydrous Conditions? Organolithium reagents react violently with protic sources, including water. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching the reagent and drastically reducing the yield.[5]

-

Critique: This method is powerful but technically demanding. It requires strict control of temperature and atmospheric conditions and uses pyrophoric reagents (n-BuLi). It is less "green" and less scalable than the Suzuki approach but offers a valid alternative if, for instance, 3-formylphenylboronic acid is unavailable.

Strategy 3: Oxidation of a Methyl Precursor

This route involves synthesizing 2'-methoxy-3-methylbiphenyl and then performing a benzylic oxidation.

This is readily achieved via a Suzuki coupling between 3-bromotoluene and (2-methoxyphenyl)boronic acid, following a procedure analogous to Protocol A.

-

Setup: Dissolve 2'-methoxy-3-methylbiphenyl (1.0 eq) in a suitable solvent like dioxane or a chlorinated solvent (e.g., CCl₄, though less preferred now).

-

Oxidation: Add an oxidizing agent such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). For SeO₂, a catalytic amount of water is often used, and the reaction is heated to reflux for several hours.

-

Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the solid oxidant (e.g., black MnO₂ or elemental selenium).

-

Purification: Concentrate the filtrate and purify by column chromatography.

-

Choice of Oxidant: MnO₂ is a mild oxidant often used for benzylic alcohols but can also oxidize activated methyl groups. SeO₂ is a classic reagent for this transformation. However, both can lead to over-oxidation to the carboxylic acid.[6]

-

Critique: This route suffers from potential chemoselectivity issues. Over-oxidation is a significant risk, leading to the corresponding benzoic acid. The reaction may also be sluggish and require harsh conditions or toxic reagents (SeO₂). Yields can be variable, making this a less reliable method than the Suzuki coupling of a pre-formed aldehyde.

Comparative Analysis and Final Recommendation

| Strategy | Key Reaction | Number of Steps | Overall Yield | Scalability | Safety/Handling |

| 1A: Suzuki Coupling | Pd-catalyzed C-C coupling | 1 | High (75-95%) | Excellent | Standard handling for Pd catalysts and organic solvents. |

| 2: Lithiation/Formylation | Lithium-Halogen Exchange | 2 | Moderate-High (60-85%) | Moderate | Requires cryogenic temps (-78°C) and pyrophoric n-BuLi. |

| 3: Benzylic Oxidation | C-H Oxidation | 2 | Variable (30-70%) | Moderate | Risk of over-oxidation; may use toxic reagents (SeO₂). |

Authoritative Recommendation:

For the synthesis of 2'-methoxybiphenyl-3-carbaldehyde, the Suzuki-Miyaura cross-coupling of 3-bromobenzaldehyde with (2-methoxyphenyl)boronic acid (Strategy 1A) is the most scientifically sound and industrially relevant approach. It is a single-step, high-yielding reaction that proceeds under relatively mild conditions with excellent tolerance for the required functional groups. Its reliability, scalability, and foundation in well-understood catalytic principles make it the superior choice for researchers, scientists, and drug development professionals. The alternative routes, while chemically valid, introduce complexities such as harsh reagents, cryogenic conditions, or potential side reactions that render them less efficient and robust.

References

- Vertex AI Search, based on Ullmann, Kumada, Suzuki-Miyaura, Stille, Negishi cross couplings inform

- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.

- Sathee, J. (n.d.). Chemistry Ullmann Reaction.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Snieckus, V., et al. (n.d.). The Directed ortho Metalation (DoM)–Cross-Coupling Connection: Synthesis of Polyfunctional Biaryls.

- BYJU'S. (n.d.). Ullmann Reaction.

- Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl.

- Schneider, C., Broda, E., & Snieckus, V. (n.d.). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides.

- (n.d.). GRIGNARD REACTION: SYNTHESIS OF TRIPHENYLCARBINOL.

- Quora. (2020, June 12).

- Snieckus, V., et al. (2025, August 6). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Ullmann reaction.

- ChemicalBook. (n.d.). 2-METHOXYBIPHENYL synthesis.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Wikipedia. (n.d.).

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.).

- (n.d.).

- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.

- ChemicalBook. (n.d.). 2'-METHOXY-BIPHENYL-3-CARBALDEHYDE | 122801-57-4.

- NIH. (n.d.).

- ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.

- ChemicalBook. (n.d.). 3-BROMO-2''-METHOXY-BIPHENYL-2-OL | 141778-86-1.

- PubChem. (n.d.). 3-Bromo-4',5-difluoro-2-methoxy-1,1'-biphenyl | C13H9BrF2O.

- ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones.

- ResearchGate. (2025, August 6).

- (2010, November 10).

- PrepChem.com. (n.d.). Synthesis of 3-methoxy biphenyl.

- NIH. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein.

- YouTube. (2020, February 14). Suzuki cross-coupling reaction.

- Benchchem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.

- PubChem. (n.d.). 3-bromo-4'-methoxybiphenyl (C13H11BrO).

- Arkivoc. (n.d.).

- Google Patents. (n.d.). CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.

- PubChem. (n.d.). 2-Methoxybiphenyl | C13H12O.

- Organic Chemistry Portal. (n.d.).

Sources

Spectroscopic Characterization of 3-(2-Methoxyphenyl)benzaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(2-Methoxyphenyl)benzaldehyde, also known as 2'-methoxy[1,1'-biphenyl]-3-carbaldehyde. With the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.25 g/mol , this compound is a valuable intermediate in organic synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the rationale behind spectroscopic interpretations and provides standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound, featuring a biphenyl core with a methoxy group on one ring and an aldehyde on the other, gives rise to a distinct spectroscopic fingerprint. The free rotation around the biphenyl single bond, the electron-donating nature of the methoxy group, and the electron-withdrawing and deshielding effects of the aldehyde functionality are key determinants of its spectral characteristics.

A comprehensive spectroscopic analysis is crucial for unambiguous structure confirmation and purity assessment. This guide will detail the expected and observed data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific chemical shifts and coupling patterns are anticipated due to the distinct electronic environments of the protons and carbons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals in the aromatic, aldehydic, and methoxy regions. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group, placing it far downfield. |

| ~7.9 - 7.4 | Multiplet | 4H | Protons on the benzaldehyde ring | These protons are in a complex splitting environment due to their proximity to the aldehyde group and the other phenyl ring. |

| ~7.3 - 6.9 | Multiplet | 4H | Protons on the methoxyphenyl ring | These protons are influenced by the electron-donating methoxy group, which generally shifts them slightly upfield compared to the benzaldehyde ring protons. |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) | The three equivalent protons of the methoxy group appear as a sharp singlet in a region characteristic for methyl ethers. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is significantly deshielded and appears at a very low field. |

| ~160 - 110 | Aromatic Carbons | The 12 aromatic carbons will appear in this region. The carbon bearing the methoxy group will be shifted downfield (~157 ppm), while the carbons ortho and para to it will be shifted slightly upfield due to the electron-donating effect. The carbons of the benzaldehyde ring will be influenced by the electron-withdrawing aldehyde group. |

| ~55 | Methoxy Carbon (-OCH₃) | The carbon of the methoxy group typically appears in this region. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. A well-shimmed sample will result in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As the natural abundance of ¹³C is low, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and ether linkage.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3060 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic rings.[4][5] |

| ~2830 & ~2730 | Medium, Sharp | Aldehyde C-H Stretch | Characteristic Fermi resonance doublet for the aldehyde C-H bond. |

| ~1700 | Strong, Sharp | Carbonyl (C=O) Stretch | Strong absorption due to the large change in dipole moment during the C=O bond vibration. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. |

| ~1600 & ~1480 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings. |

| ~1250 | Strong | Aryl-O-CH₃ Stretch (asymmetric) | The C-O stretching of the methoxy group attached to the aromatic ring. |

| ~1020 | Medium | Aryl-O-CH₃ Stretch (symmetric) | The symmetric C-O stretching of the methoxy group. |

| ~800 - 700 | Strong | Aromatic C-H Out-of-Plane Bend | The substitution pattern on the two aromatic rings will influence the exact position of these bands. |

Experimental Protocol for FT-IR Spectroscopy

Workflow for FT-IR Data Acquisition (Liquid Sample)

Caption: Workflow for FT-IR analysis of a liquid sample.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and the sample compartment is clean.

-

Background Scan: Perform a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Preparation (Neat Liquid): Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Data Acquisition: Place the salt plate assembly into the sample holder of the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound (MW = 212.25), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion | Proposed Fragment Structure | Rationale |

| 212 | [M]⁺˙ | Molecular Ion | The intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 211 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aromatic aldehydes. | |

| 183 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). | |

| 181 | [M-OCH₃]⁺ | Loss of the methoxy radical. | |

| 152 | Biphenylene radical cation | Loss of both the aldehyde and methoxy groups can lead to the formation of a stable biphenylene fragment. |

Note: The mass spectrum of the isomer 2'-(2-methoxyphenyl)benzaldehyde shows a base peak at m/z 181, with other significant peaks at 212 and 115, which can be used for comparative analysis.[6]

Experimental Protocol for Mass Spectrometry

Workflow for GC-MS Data Acquisition

Caption: Workflow for GC-MS sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the sample from any potential impurities before it enters the mass spectrometer.

-

Injection and Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the GC column at a rate dependent on its volatility and interaction with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Data Analysis: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data system plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are then analyzed to confirm the structure.

Conclusion

The combined application of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, aligns with the expected electronic and structural features of the molecule. The detailed protocols provided herein offer a standardized approach for obtaining high-quality, reproducible data, ensuring scientific integrity in the analysis of this and similar chemical entities.

References

- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2'-METHOXY-BIPHENYL-3-CARBALDEHYDE.

- PubChem. (n.d.). 2'-Methoxy-biphenyl-2-carbaldehyde.

- OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Organic Chemistry.

- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

Sources

- 1. scbt.com [scbt.com]

- 2. 2'-METHOXY-BIPHENYL-3-CARBALDEHYDE | 122801-57-4 [m.chemicalbook.com]

- 3. 2'-METHOXY-BIPHENYL-3-CARBALDEHYDE | 122801-57-4 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2'-methoxybiphenyl-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2'-methoxybiphenyl-3-carbaldehyde. In the absence of direct experimental spectra in publicly available databases, this document leverages foundational NMR principles and spectral data from analogous structures to present a detailed prediction and interpretation of the expected NMR data. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a thorough understanding of the structural characterization of substituted biphenyl compounds. It includes predicted chemical shifts, coupling constants, and signal multiplicities, alongside standardized experimental protocols for data acquisition and a discussion on the application of 2D NMR techniques for unambiguous signal assignment.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. For complex organic molecules such as 2'-methoxybiphenyl-3-carbaldehyde, NMR provides critical information about the chemical environment, connectivity, and spatial relationships of atoms. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum provides a count of unique carbon atoms. Together, along with advanced 2D NMR experiments, they enable a complete and confident structural assignment, which is indispensable in fields ranging from synthetic chemistry to pharmaceutical development.

This guide focuses on predicting and interpreting the NMR spectra of 2'-methoxybiphenyl-3-carbaldehyde, a molecule featuring two distinct aromatic systems connected by a single bond, with influential methoxy and carbaldehyde functional groups.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of 2'-methoxybiphenyl-3-carbaldehyde are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.

Caption: Structure of 2'-methoxybiphenyl-3-carbaldehyde with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2'-methoxybiphenyl-3-carbaldehyde is predicted to show nine distinct signals: one for the aldehyde proton, seven for the aromatic protons, and one for the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy group.

Detailed Signal Analysis

-

Aldehyde Proton (H-formyl): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet far downfield, typically in the range of δ 9.9–10.1 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet. The typical chemical shift for an aromatic methoxy group is between δ 3.8 and 4.0 ppm.[1]

-

Aromatic Protons (Ring A: 3-carbaldehyde substituted):

-

H2: This proton is ortho to the biphenyl linkage and meta to the electron-withdrawing aldehyde group. It will likely appear as a sharp singlet or a narrow triplet (due to small meta couplings to H4 and H6). Its chemical shift is predicted to be around δ 7.8-8.0 ppm.

-

H4: This proton is ortho to the aldehyde group and meta to the biphenyl linkage. It will be significantly deshielded and is expected to be a doublet of doublets (dd) due to ortho coupling with H5 (~8 Hz) and meta coupling with H2/H6. Its shift is predicted in the δ 7.9-8.1 ppm range.

-

H5: This proton is meta to the aldehyde group and ortho to H4 and H6. It is expected to appear as a triplet due to two similar ortho couplings. Its chemical shift will be the most upfield of this ring, around δ 7.5-7.6 ppm.

-

H6: This proton is ortho to the biphenyl linkage and meta to the aldehyde group. It will be a doublet of doublets, coupled to H5 (ortho) and H4 (meta). Its chemical shift is predicted to be around δ 7.6-7.7 ppm.

-

-

Aromatic Protons (Ring B: 2'-methoxy substituted): The chemical shifts on this ring are influenced by the electron-donating methoxy group, which shields the ortho (H3') and para (H5') positions. Data from 2-methoxybiphenyl can be used as a reference.[2]

-

H3': This proton is ortho to the methoxy group and will be shielded. It is expected to be a doublet of doublets, coupled to H4' (ortho, ~8 Hz) and H5' (meta, ~2 Hz). Predicted shift: δ 7.0-7.1 ppm.

-

H4': This proton is meta to the methoxy group. It will appear as a triplet of doublets (td) or a multiplet, coupled to H3' and H5' (ortho) and H6' (meta). Predicted shift: δ 7.3-7.4 ppm.

-

H5': This proton is para to the methoxy group and will be shielded. It is expected to be a triplet of doublets (td) or multiplet. Predicted shift: δ 7.0-7.1 ppm.

-

H6': This proton is ortho to the biphenyl linkage and meta to the methoxy group. It will be a doublet of doublets. Predicted shift: δ 7.3-7.4 ppm.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-formyl | 9.9 – 10.1 | s (singlet) | - |

| H2 | 7.8 – 8.0 | s or t | J ≈ 1.5-2.0 |

| H4 | 7.9 – 8.1 | dd | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| H5 | 7.5 – 7.6 | t | ³J ≈ 8.0 |

| H6 | 7.6 – 7.7 | dd | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| H3' | 7.0 – 7.1 | dd | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| H4' | 7.3 – 7.4 | td or m | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| H5' | 7.0 – 7.1 | td or m | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| H6' | 7.3 – 7.4 | dd | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| -OCH₃ | 3.8 – 4.0 | s | - |

Note: Typical aromatic coupling constants are: ³J (ortho) = 6-10 Hz, ⁴J (meta) = 2-4 Hz, ⁵J (para) < 1 Hz.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 14 signals, one for each unique carbon atom in the molecule (aldehyde, methoxy, and 12 aromatic carbons).

Detailed Signal Analysis

-

Carbonyl Carbon (C-formyl): The carbonyl carbon of an aromatic aldehyde is highly deshielded and will be the furthest downfield signal, typically appearing in the δ 190–195 ppm range.[5]

-

Methoxy Carbon (C-methoxy): The carbon of the methoxy group typically resonates in the δ 55–60 ppm region for aromatic ethers.[1][5]

-

Aromatic Carbons:

-

C2' (ipso-methoxy): The carbon directly attached to the electron-donating methoxy group will be significantly deshielded, appearing around δ 156-158 ppm.

-

Quaternary Carbons (C1, C3, C1'): These non-protonated carbons will generally show weaker signals. C1 and C1' are involved in the biphenyl linkage. C3 is attached to the electron-withdrawing aldehyde group. Their shifts are predicted to be in the δ 130–145 ppm range.

-

Protonated Aromatic Carbons: The remaining eight CH carbons will appear in the typical aromatic region of δ 110–135 ppm. The electron-donating OCH₃ group will shield the ortho (C3') and para (C5') carbons, shifting them upfield (δ 110-122 ppm). The electron-withdrawing CHO group will deshield the ortho (C2, C4) and para (C6) carbons, shifting them downfield relative to unsubstituted benzene (δ 128.5 ppm).

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-formyl | 190 – 195 | Carbonyl, very deshielded |

| C2' | 156 – 158 | Methoxy-substituted, deshielded |

| C1 | 140 – 145 | Quaternary, biphenyl linkage |

| C3 | 136 – 139 | Quaternary, aldehyde-substituted |

| C1' | 130 – 133 | Quaternary, biphenyl linkage |

| C2 | 130 – 134 | CH, ortho to biphenyl linkage |

| C4 | 132 – 136 | CH, ortho to aldehyde |

| C6 | 128 – 131 | CH, para to aldehyde |

| C4' | 129 – 132 | CH, meta to methoxy |

| C6' | 127 – 130 | CH, meta to methoxy |

| C5 | 125 – 128 | CH, meta to aldehyde |

| C5' | 120 – 123 | CH, para to methoxy (shielded) |

| C3' | 110 – 113 | CH, ortho to methoxy (shielded) |

| C-methoxy | 55 – 60 | Methoxy carbon |

Experimental Protocols for NMR Analysis

To validate the predicted data and achieve unambiguous assignment, a series of 1D and 2D NMR experiments should be performed.

Sample Preparation

-

Weigh 5-10 mg of 2'-methoxybiphenyl-3-carbaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[6]

-

Ensure the sample is fully dissolved. If necessary, briefly warm the vial or use sonication.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe it clean before inserting it into the spectrometer's spinner turbine.

NMR Data Acquisition Workflow

The following workflow outlines a standard set of experiments for complete structural characterization.

Caption: Standard workflow for NMR-based structure elucidation.

Role of 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-4 bonds. It is invaluable for tracing the connectivity within the two separate aromatic rings. For example, a cross-peak between the signals at δ ~7.5 ppm (H5) and δ ~7.9 ppm (H4) would confirm their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). It allows for the direct assignment of all protonated carbon signals once the proton spectrum is assigned.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ⁿJCH). This is crucial for connecting molecular fragments and assigning quaternary carbons. For instance, the aldehyde proton (H-formyl) should show a strong correlation to C3 and a weaker correlation to C2 and C4. The methoxy protons should show a strong correlation to C2'.

Conclusion

This technical guide provides a robust, theory-backed framework for understanding the ¹H and ¹³C NMR spectra of 2'-methoxybiphenyl-3-carbaldehyde. The predicted chemical shifts, multiplicities, and coupling constants offer a reliable reference for scientists working with this molecule or structurally similar compounds. The outlined experimental protocols and the strategic use of 2D NMR techniques provide a clear pathway to achieving complete and accurate spectral assignment. By integrating predictive analysis with established experimental methodology, this guide serves as a practical tool for the structural characterization of complex aromatic systems.

References

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.

- LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. University of Wisconsin.

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

Sources

Mass spectrometry analysis of 3-(2-Methoxyphenyl)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(2-Methoxyphenyl)benzaldehyde

Abstract

This technical guide offers a comprehensive examination of the mass spectrometry (MS) analysis of this compound (C₁₄H₁₂O₂, Mol. Wt.: 212.24 g/mol ), a biphenyl aldehyde derivative of interest in synthetic and medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to provide a deep, mechanistically-driven understanding of the compound's behavior under various ionization techniques. We will explore detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI), predict the resultant fragmentation pathways, and discuss the logic behind data interpretation. This guide is designed for researchers, analytical chemists, and drug development professionals who require a robust framework for identifying and characterizing this molecule and its analogues, ensuring both scientific rigor and practical applicability in a laboratory setting.

Introduction: The Analytical Challenge

This compound is an aromatic aldehyde whose structure features two phenyl rings linked by a single bond, with a methoxy group on one ring and a formyl (aldehyde) group on the other. Its utility as a precursor in the synthesis of more complex organic molecules, including potential pharmaceutical agents, necessitates reliable analytical methods for its characterization.[2] Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

The core challenge in analyzing this molecule lies in predicting and interpreting its fragmentation pattern, which is a composite of the behaviors of its constituent functional groups: the aromatic biphenyl core, the aldehyde, and the methoxy ether. This guide provides the foundational logic to deconstruct its mass spectrum with confidence.

Foundational Principles: Choosing the Right Ionization Technique

The choice of ionization method is the most critical decision in the MS analysis of any analyte, as it dictates the nature and extent of fragmentation. For this compound, two techniques are paramount: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): A high-energy ("hard") technique, typically employing 70 eV electrons. This energy input is sufficient to cause extensive and reproducible fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for library matching and initial structural elucidation, often via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Electrospray Ionization (ESI): A low-energy ("soft") technique that transfers the analyte from a liquid phase to the gas phase as an ion with minimal internal energy.[3] It typically produces a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This approach preserves the molecular weight information and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS), enabling the analysis of complex mixtures and subsequent fragmentation studies via tandem mass spectrometry (MS/MS).

Experimental Workflow and Protocols

A robust analytical workflow is essential for reproducible results. The following diagram and protocols outline the key stages for analyzing this compound.

Caption: General workflow for MS analysis of this compound.

Protocol 3.1: Sample Preparation

Rationale: Proper sample preparation ensures that the analyte is fully dissolved and free of particulates that could interfere with the analysis or damage the instrument. The choice of solvent is critical for compatibility with the chromatographic system.

-

Stock Solution: Accurately weigh ~1 mg of this compound.

-

Dissolution: Dissolve the solid in 1 mL of a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Homogenization: Vortex the solution for 30 seconds, followed by 5 minutes of sonication to ensure complete dissolution.

-

Working Solution: Prepare a working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase to be used in LC-MS or the injection solvent for GC-MS.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial. This step is crucial to prevent clogging of the injector or column.

Protocol 3.2: GC-MS Analysis with Electron Ionization (EI)

Rationale: This protocol is designed to volatilize the analyte and generate a characteristic fragmentation pattern for structural confirmation. The temperature program is optimized to ensure good chromatographic peak shape.

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-450.

-

Scan Rate: 2 scans/sec.

-

Protocol 3.3: LC-MS Analysis with Electrospray Ionization (ESI)

Rationale: This method is ideal for confirming the molecular weight and for serving as a platform for MS/MS experiments. A gradient elution is used to ensure efficient separation and ionization.

-

Instrument: HPLC or UHPLC system coupled to a Mass Spectrometer with an ESI source.

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 30% B.

-

Linear ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and re-equilibrate for 3 minutes.

-

-

Injection Volume: 5 µL.

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Mass Range: m/z 100-500.

-

Elucidation of Fragmentation Patterns

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the high energy leads to the formation of a radical cation, [M]•⁺, at m/z 212 . The stability of the aromatic system ensures this peak is prominent. The subsequent fragmentation is governed by the functional groups, primarily the aldehyde and methoxy substituents.

Caption: Predicted EI fragmentation pathways for this compound.

Key Predicted EI Fragments:

The fragmentation pathways are logical extensions of patterns observed for simpler aromatic aldehydes and ethers.[4][5][6]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation of Fragmentation Event | Predicted Relative Intensity |

| 212 | [C₁₄H₁₂O₂]•⁺ | Molecular Ion ([M]•⁺) . The intact molecule minus one electron. | High |

| 211 | [M-H]⁺ | Loss of a hydrogen radical (•H) from the aldehyde group. This is a classic alpha-cleavage for aldehydes, forming a stable acylium ion.[6] | High |

| 197 | [M-CH₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. This is a common fragmentation for anisole-type compounds. | Moderate |

| 183 | [M-CHO]⁺ | Loss of the formyl radical (•CHO) . This involves cleavage of the C-C bond between the aldehyde and the phenyl ring.[5] | Moderate |

| 184 | [M-CO]•⁺ | Loss of neutral carbon monoxide (CO) from the molecular ion, often via rearrangement.[6] | Moderate to Low |

| 183 | [M-H-CO]⁺ | Sequential loss of H• and CO from the m/z 211 ion. This results in the same mass as the [M-CHO]⁺ ion, highlighting the need for high-resolution MS for confirmation. | High |

| 77 | [C₆H₅]⁺ | Phenyl cation . A common fragment in the spectra of many benzene derivatives, indicating cleavage of the substituent group.[6] | Moderate to Low |

Electrospray Ionization (ESI) and MS/MS Analysis

In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 213 . Sodium adducts, [M+Na]⁺ at m/z 235 , may also be present, especially if sodium salts are in the sample or mobile phase.

Tandem mass spectrometry (MS/MS) is required to induce fragmentation. The protonated molecule (m/z 213) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation will involve the loss of stable, neutral molecules.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺ (m/z 213):

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation of Fragmentation Event |

| 213 | 195 | H₂O (18 Da) | Loss of water, likely following protonation of the carbonyl oxygen and subsequent rearrangement. |

| 213 | 185 | CO (28 Da) | Loss of carbon monoxide, a characteristic loss from protonated benzaldehydes. |

| 213 | 181 | CH₃OH (32 Da) | Loss of methanol, a common pathway for protonated methoxy-aromatic compounds.[7] |

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different ionization techniques.

-

For Unambiguous Identification: Use GC-MS with EI. The rich fragmentation pattern serves as a structural fingerprint.

-

For Molecular Weight Confirmation and Mixture Analysis: Use LC-MS with ESI. This provides a clear molecular ion and is amenable to quantitative analysis.

-

For Detailed Structural Confirmation: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can confirm the elemental composition of each fragment ion and distinguish between isobaric species (e.g., [M-CHO]⁺ and [M-H-CO]⁺).[6]

By understanding the underlying principles of fragmentation for aldehydes and methoxy-aromatics, researchers can confidently interpret the mass spectra of this compound, ensuring data integrity in drug discovery, quality control, and synthetic chemistry applications.

References

- AMyD. (n.d.). Mass Spectrometry: Fragmentation. AMyD Lab.

- Filges, U., & Grützmacher, H. F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Lamar University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.

- PubChem. (n.d.). 3-Methoxybenzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. National Center for Biotechnology Information.

- NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Warnes, B. B., Chihabi, J., & Manthorpe, J. M. (2022). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.

Sources

- 1. 3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. files01.core.ac.uk [files01.core.ac.uk]

The Emerging Therapeutic Potential of 3-(2-Methoxyphenyl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Derivatives of benzaldehyde, a core scaffold in medicinal chemistry, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of 3-(2-Methoxyphenyl)benzaldehyde and its derivatives. By synthesizing data from structurally related compounds, this document offers a predictive framework for their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the rational design and evaluation of this intriguing class of molecules.

Introduction: The Therapeutic Promise of Benzaldehyde Scaffolds

Benzaldehyde and its derivatives are a class of aromatic aldehydes that have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1] The versatility of the benzaldehyde scaffold allows for a wide range of structural modifications, enabling the fine-tuning of its biological effects. Substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds across various biological targets.[2]

The subject of this guide, this compound, possesses a unique structural motif characterized by a methoxy group at the ortho position of one phenyl ring and a formyl group at the meta position of the other. This specific arrangement is anticipated to confer distinct electronic and steric properties, influencing its interaction with biological macromolecules and thereby its therapeutic potential. While direct literature on this compound is limited, extensive research on related methoxy- and benzyloxy-benzaldehyde derivatives provides a strong foundation for predicting its biological activities.[3][4][5]

This guide will delve into the prospective anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives, drawing parallels from established findings for analogous compounds. We will explore the underlying mechanisms of action and provide detailed, field-proven experimental workflows for their synthesis and biological evaluation.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds.

Protocol: Suzuki Coupling for Synthesis of this compound

-

Reactants:

-

3-Bromobenzaldehyde

-

2-Methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

-

Procedure: a. To a reaction vessel, add 3-bromobenzaldehyde (1 equivalent), 2-methoxyphenylboronic acid (1.2 equivalents), and the base (2-3 equivalents). b. De-gas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. c. Add the degassed solvent to the reaction vessel. d. Add the palladium catalyst (0.02-0.05 equivalents) to the mixture. e. Heat the reaction mixture under reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product using column chromatography on silica gel to obtain the pure this compound.

Further derivatization of the aldehyde or the aromatic rings can be performed using standard functional group transformations to create a library of compounds for structure-activity relationship (SAR) studies.

Anticancer Activity: A Promising Avenue

Benzaldehyde and its derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and the ability to overcome drug resistance.[6][7] The proposed anticancer activity of this compound derivatives is predicated on mechanisms observed in structurally similar compounds.

Mechanistic Insights

A key anticancer mechanism of benzaldehyde derivatives involves the targeting of the 14-3-3ζ protein.[7] This protein plays a crucial role in promoting cancer cell survival, proliferation, and treatment resistance. Benzaldehyde has been shown to disrupt the interaction of 14-3-3ζ with its client proteins, leading to the suppression of downstream signaling pathways that are often hyperactive in cancer.[1]

Furthermore, many benzyloxybenzaldehyde derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells.[5] This is often accompanied by cell cycle arrest, typically at the G2/M phase, and a loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.[5]

Caption: Putative anticancer mechanism of this compound derivatives.

In Vitro Cytotoxicity Evaluation

The initial screening of novel compounds for anticancer activity involves assessing their cytotoxicity against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) after 48h |

| This compound | HL-60 (Leukemia) | 15.2 |

| MCF-7 (Breast Cancer) | 25.8 | |

| A549 (Lung Cancer) | 32.1 | |

| Derivative A (with electron-donating group) | HL-60 | 8.5 |

| MCF-7 | 18.3 | |

| A549 | 22.7 | |

| Derivative B (with electron-withdrawing group) | HL-60 | 21.4 |

| MCF-7 | 35.1 | |

| A549 | 41.9 |

Anti-inflammatory Properties

Methoxyphenolic compounds are known to possess anti-inflammatory properties, suggesting a similar potential for this compound derivatives.[4] The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

Mechanistic Insights

A primary mechanism of anti-inflammatory action for many small molecules is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[8] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, these compounds can interfere with inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38.[8]

Caption: Proposed anti-inflammatory mechanism via MAPK pathway inhibition.

In Vitro Anti-inflammatory Assay

A standard method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, a stable product of NO, using the Griess reagent system.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of NO inhibition by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Antimicrobial Activity

Aromatic aldehydes, including various benzaldehyde derivatives, have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[2][9] The lipophilic nature of these compounds allows them to interfere with microbial cell membranes, leading to a disruption of cellular integrity and function.[10]

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of this compound derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

MBC/MFC Determination: To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.

Table 2: Anticipated Antimicrobial Activity of a this compound Derivative

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 64 | 128 |

| Escherichia coli (Gram-negative) | 128 | 256 |

| Candida albicans (Fungus) | 32 | 64 |

Conclusion and Future Directions

While further direct experimental validation is necessary, the existing body of literature on structurally related benzaldehyde derivatives strongly suggests that this compound and its analogs represent a promising class of compounds with multifaceted biological activities. Their potential to act as anticancer, anti-inflammatory, and antimicrobial agents warrants a thorough investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these compounds and elucidate their therapeutic potential. Future research should focus on synthesizing a diverse library of these derivatives to establish clear structure-activity relationships, followed by in vivo efficacy and toxicity studies for the most promising candidates.

References

- Ulker, Z., Alpsoy, L., & Mihmanli, A. (2018). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Biotechnology & Biotechnological Equipment, 32(4), 1013-1019. [Link]

- Fernando, T., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(15), 5863. [Link]

- Ulker, Z., Alpsoy, L., & Mihmanli, A. (2018). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.

- Vertex AI Search. (2025). Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Google Cloud.

- BenchChem. (2025).

- Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

- Ulker, Z., Alpsoy, L., & Mihmanli, A. (2018). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Ovid.

- Kovács, D., et al. (2021). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 45(1), 134-146.

- ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. ecancer.

- ScienceDaily. (2025).

- BenchChem. (2025). Application Notes and Protocols: Utilizing 3-Methoxybenzaldehyde Hydrazones in the Development of New Anticancer Drugs. BenchChem.

- Papanikolaou, A., Hatzidaki, E., Apostolou, P., & Papasotiriou, I. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells.

- Lesyk, R., et al. (2017). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Experimental Oncology, 39(2), 114-118.

- Weyland, H., & Gassel, W. D. (1981). [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. Zentralblatt fur Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale B, Hygiene, 172(6), 508–519.

- Stefanson, A. L., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.

- Huang, L. J., et al. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742–2747.

- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.

- Bouguerne, B., et al. (2018). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 23(11), 2911.

- Zhang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 12(11), 1836–1859.

- Wang, C., et al. (2020). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Natural Product Research, 34(19), 2781–2788.

- Stefanson, A. L., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.

- Singh, A., et al. (2023). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. Journal of Biomolecular Structure & Dynamics, 1–17.

- Benmekhbi, M., et al. (2014). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 30(3), 1395-1401.

- Al-Shuraifi, A. A., et al. (2023).

- BenchChem. (2025). A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes. BenchChem.

- Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3169.

- BenchChem. (2025).

- OUCI. (n.d.).

- Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.

- Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. Chem-Impex.

- PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. PubChem.

- Benmekhbi, M., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde.

- Loizzo, M. R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1885.

- Al-Harbi, A. I., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(19), 6523.

- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2539-2546.

- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Lopes, J. G., et al. (2023). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Cell Factories, 22(1), 24.

- Lamba, A. (2007).

- Wang, F., et al. (2010). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 15(8), 5807–5817.

- Reyes-Zurita, F. J., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(15), 4908.

- Chem-Impex. (n.d.). 2-(3-Methoxyphenoxy)benzaldehyde. Chem-Impex.

- PubChem. (n.d.). This compound. PubChem.

- PubChem. (n.d.). 3-Methoxybenzaldehyde. PubChem.

Sources

- 1. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 2. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innovbiological.com [innovbiological.com]

- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 3-(2-Methoxyphenyl)benzaldehyde bioactivity

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 3-(2-Methoxyphenyl)benzaldehyde

Executive Summary